molecular formula C16H10ClF4NO2 B1218510 (3R)-3-(5-chloro-2-methoxy-phenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one

(3R)-3-(5-chloro-2-methoxy-phenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one

Cat. No. B1218510
M. Wt: 359.7 g/mol
InChI Key: ULYONBAOIMCNEH-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS 204352 is a member of indoles.

Scientific Research Applications

Microwave-Assisted Synthesis in Neuroprotection

A study by Dischino et al. (2003) details the synthesis of (S)-3-(5-chloro-2-methoxyphenyl)-1,3-dihydro-3-[18F]-fluoro-6-(trifluoromethyl)-1H-indol-2-one using microwave-assisted methods. This compound, a variant of the main chemical of interest, was synthesized for potential use in post-stroke neuroprotection. Biodistribution studies in rodents indicated its potential application in medical imaging and neuroprotection research (Dischino et al., 2003).

Synthesis and Labeling for Neuroprotective Studies

Another study by Dischino et al. (2003) discusses the synthesis of tritium and carbon-14 labeled variants of a similar compound for applications in neuroprotection. The study aimed to develop agents for post-stroke neuroprotection, highlighting the potential of these compounds in neurological research and treatment (Dischino et al., 2003).

Synthesis for Cytotoxic Activity Evaluation

Reddy et al. (2013) conducted a study on isatin derivatives related to the compound . They synthesized a series of derivatives and evaluated their in vitro cytotoxicity against various cancer cell lines. This research suggests the potential use of such compounds in cancer research, specifically in understanding and developing new cytotoxic agents (Reddy et al., 2013).

Potential in Anticonvulsant Activity

Research by Obniska et al. (2006) on N-phenyl- and N-benzyl-2-azaspiro derivatives, which share structural similarities with the compound of interest, revealed their efficacy in anticonvulsant activity. This study indicates the potential of such compounds in developing new treatments for convulsive disorders (Obniska et al., 2006).

Antioxidant and Antimicrobial Potential

Dandia et al. (2013) explored the synthesis of 3-substituted-3-hydroxyindolin-2-ones and investigated their antioxidant and antimicrobial potential. The study suggests that derivatives of the compound can be potent antioxidants and may have applications in treating bacterial and fungal infections (Dandia et al., 2013).

Anti-HIV-1 Agents

Chander et al. (2018) designed and synthesized compounds based on the 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one nucleus for HIV-1 RT inhibition and anti-HIV-1 activity. This indicates the potential application of similar compounds in the development of anti-HIV treatments (Chander et al., 2018).

properties

Product Name

(3R)-3-(5-chloro-2-methoxy-phenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one

Molecular Formula

C16H10ClF4NO2

Molecular Weight

359.7 g/mol

IUPAC Name

(3R)-3-(5-chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)-1H-indol-2-one

InChI

InChI=1S/C16H10ClF4NO2/c1-24-13-5-3-9(17)7-11(13)15(18)10-4-2-8(16(19,20)21)6-12(10)22-14(15)23/h2-7H,1H3,(H,22,23)/t15-/m1/s1

InChI Key

ULYONBAOIMCNEH-OAHLLOKOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)[C@@]2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-3-(5-chloro-2-methoxy-phenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one
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(3R)-3-(5-chloro-2-methoxy-phenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one
Reactant of Route 3
(3R)-3-(5-chloro-2-methoxy-phenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one
Reactant of Route 4
(3R)-3-(5-chloro-2-methoxy-phenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one
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(3R)-3-(5-chloro-2-methoxy-phenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one
Reactant of Route 6
(3R)-3-(5-chloro-2-methoxy-phenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one

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